![molecular formula C14H25N3O2S B1206806 4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole CAS No. 190080-32-1](/img/structure/B1206806.png)
4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole is an organic compound belonging to the class of aryl thioethers. These compounds contain a thioether group substituted by an aryl group. The compound has a molecular formula of C14H25N3O2S and a molecular weight of 299.43 g/mol
Vorbereitungsmethoden
The synthesis of 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Carboxylation: The carboxyl group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole include other aryl thioethers and triazole derivatives. Some examples are:
4-Carboxy-5-(1-Hexyl)Hexylsulfanyl-1,2,3-Triazole: Similar structure but with a different alkyl chain length.
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Oxazole: Similar structure but with an oxazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
190080-32-1 |
---|---|
Molekularformel |
C14H25N3O2S |
Molekulargewicht |
299.43 g/mol |
IUPAC-Name |
5-undecan-6-ylsulfanyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H25N3O2S/c1-3-5-7-9-11(10-8-6-4-2)20-13-12(14(18)19)15-17-16-13/h11H,3-10H2,1-2H3,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
GROSWUGUHPUYIU-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)SC1=NNN=C1C(=O)O |
Kanonische SMILES |
CCCCCC(CCCCC)SC1=NNN=C1C(=O)O |
Synonyme |
4-carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole 4-CPHST |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.